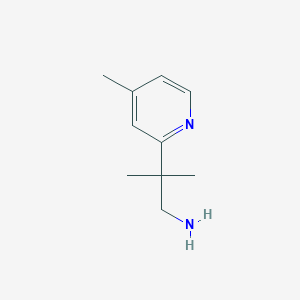
2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine
説明
2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine is a useful research compound. Its molecular formula is C10H16N2 and its molecular weight is 164.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine is an aliphatic amine characterized by a branched structure that includes a pyridine ring. The compound's molecular formula is C₉H₁₄N₂, with a molecular weight of 150.22 g/mol. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.
Chemical Structure and Properties
The compound features a central carbon atom bonded to two methyl groups and a 4-methylpyridin-2-yl group. This substitution pattern influences its reactivity and interactions with biological targets.
Table 1: Structural Features of Related Compounds
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| 3-(2-Methylpyridin-4-YL)propan-1-amine | Amine group at the 3-position instead of 1 | Different reactivity due to position of amine group |
| 2-(4-Methylpyridin-2-YL)propan-2-amine | Methyl group at the 4-position of pyridine | Alters interaction profile with biological targets |
| 2-Methyl(6-methylpyridin-2-YL)propan-1-amine | Methyl group at the 6-position of pyridine | May exhibit different pharmacological properties |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies, it has shown effectiveness against various bacterial strains, including Mycobacterium species. These findings suggest its potential as an antibacterial agent, particularly in treating infections caused by resistant strains.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium spp. | Varies, significant activity observed |
| Staphylococcus aureus | MIC: X µM (to be determined) |
| Escherichia coli | MIC: Y µM (to be determined) |
Neurotransmitter Interaction
The compound may interact with neurotransmitter systems, particularly through modulation of receptors involved in neurochemical pathways. Similar compounds have demonstrated binding affinity to NMDA receptors and other neurotransmitter receptors, indicating that this compound may also exhibit relevant interactions.
The biological activity of this compound is believed to stem from its ability to act as a ligand for various enzymes and receptors. This interaction can modulate their activity, leading to diverse biological effects. The specific pathways and targets remain under investigation, but preliminary studies suggest potential applications in pharmacology .
Case Studies
Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. For instance, a series of derivatives were tested for their inhibitory effects on specific enzymes related to neurotransmitter metabolism, revealing promising results that warrant further exploration .
特性
IUPAC Name |
2-methyl-2-(4-methylpyridin-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8-4-5-12-9(6-8)10(2,3)7-11/h4-6H,7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILOPDWWESDMOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(C)(C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704614 | |
| Record name | 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1232432-61-9 | |
| Record name | 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















